

# A Comparative Guide to the Pharmacokinetics of Ornidazole and Its Metabolites

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## Compound of Interest

Compound Name: Ornidazole

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**Ornidazole**, a 5-nitroimidazole derivative, is a widely used antimicrobial agent effective against protozoal and anaerobic bacterial infections.<sup>[1][2]</sup> Its efficacy and safety profile are intrinsically linked to its pharmacokinetic properties and the biotransformation into various metabolites. This guide provides a detailed comparison of the pharmacokinetics of **ornidazole** and its primary metabolites, supported by experimental data and methodologies for the benefit of researchers, scientists, and drug development professionals.

## Pharmacokinetic Profiles: A Tabular Comparison

The pharmacokinetic parameters of **ornidazole** and its metabolites are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key quantitative data from various studies. It is important to note that these values can vary based on the study population, dosage, and analytical methods used.

Parameter	Ornidazole	Metabolite M1	Metabolite M4	Other Metabolites (M3, M6, M16-1, M16-2)	Reference
C <sub>max</sub> (Maximum Concentration)	10.9 - 32.67 µg/mL	Data not consistently reported	Data not consistently reported	Plasma levels detected	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
T <sub>max</sub> (Time to C <sub>max</sub> )	1.54 - 4 hours	Data not consistently reported	Data not consistently reported	-	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
AUC (Area Under the Curve)	185 - 375 mg/L.h (for 500mg-1g doses)	Levels are well below the parent drug in healthy individuals but accumulate in liver cirrhosis.	Levels are well below the parent drug in healthy individuals but accumulate in liver cirrhosis.	-	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
t <sub>1/2</sub> (Half-life)	11 - 17.3 hours	Longer half-life in patients with liver disease.	Longer half-life in patients with liver disease.	-	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Clearance (Cl)	34.9 - 50.6 mL/min	Decreased elimination in patients with liver cirrhosis.	Decreased elimination in patients with liver cirrhosis.	-	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Bioavailability	>90%	-	-	-	<a href="#">[1]</a>
Protein Binding	11 - 13%	-	-	-	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>

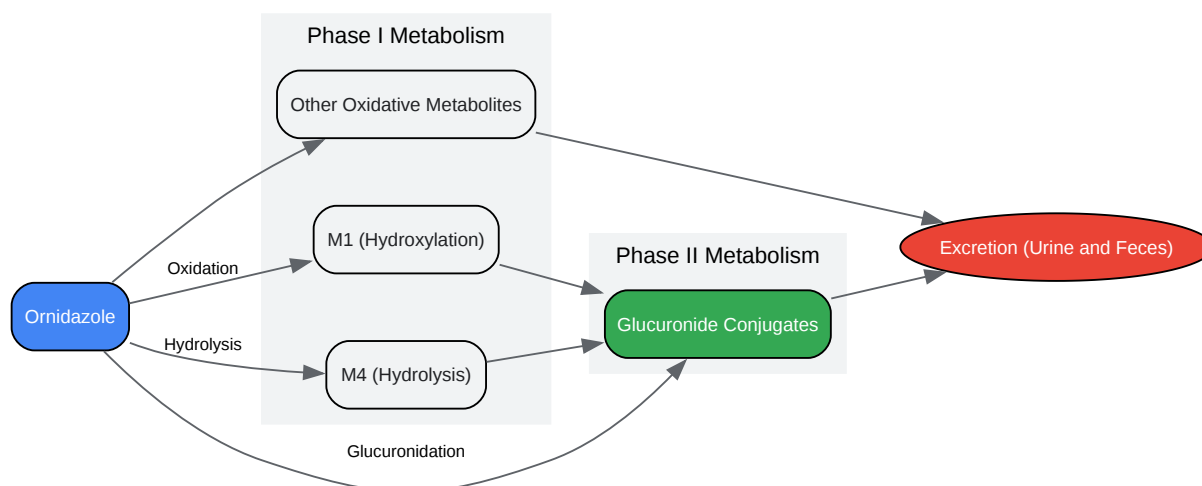
## Metabolic Pathways of Ornidazole

**Ornidazole** is extensively metabolized in the liver, with less than 4% of the drug excreted unchanged in the urine.[1] The primary metabolic routes are oxidation and hydrolysis, leading to the formation of several metabolites.[1] Additionally, stereoselective glucuronidation has been identified as a principal metabolic pathway.[8]

The major metabolites identified are:

- M1: 1-chloro-3-(2-hydroxymethyl-5-nitro-1-imidazolyl)-2-propanol[1]
- M2: 2-methyl-5-nitroimidazole[1]
- M3: N-(3-chloro-2-hydroxypropyl) acetamide[1]
- M4: 3-(-2-methyl-5-nitro-1-imidazolyl)-1, 2-propanediol[1]
- M5: Acetamide[1]
- Other identified metabolites include M6, M16-1, and M16-2.[9]

The following diagram illustrates the key metabolic transformations of **ornidazole**.



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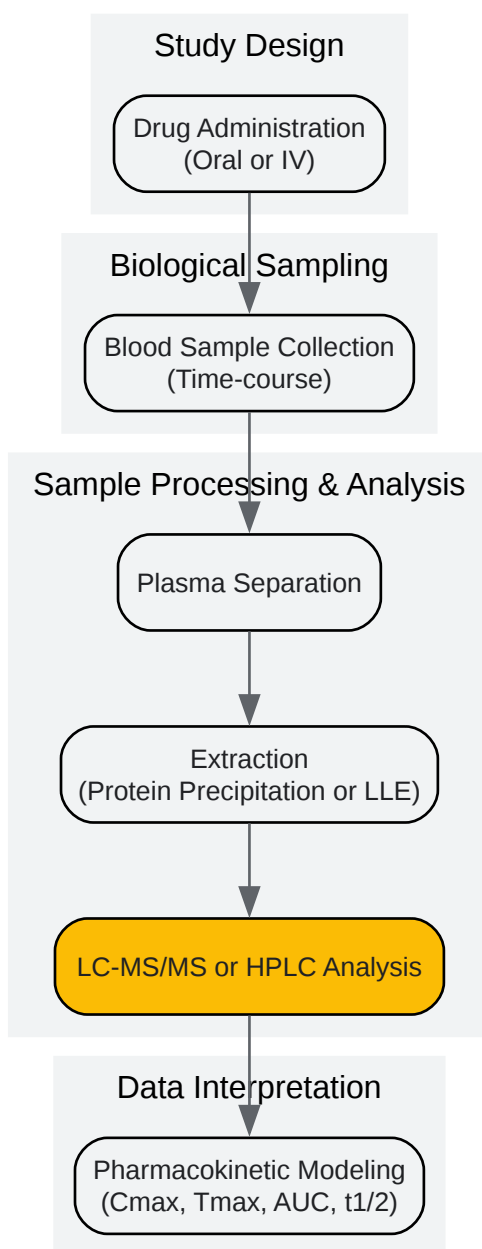
Figure 1: Simplified metabolic pathway of **Ornidazole**.

## Experimental Protocols

The quantification of **ornidazole** and its metabolites in biological matrices is essential for pharmacokinetic studies. The most common methodologies employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## General Experimental Workflow

The following diagram outlines a typical workflow for the pharmacokinetic analysis of **ornidazole**.



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